molecular formula C11H7F3N2O3 B14296155 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid CAS No. 114609-86-8

1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Cat. No.: B14296155
CAS No.: 114609-86-8
M. Wt: 272.18 g/mol
InChI Key: CZBUILNDSPEKKV-UHFFFAOYSA-N
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Description

1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a fluorinated organic compound with significant applications in various scientific fields. Its unique structure, characterized by the presence of trifluoromethyl groups and a quinoline backbone, makes it a valuable compound in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, choice of solvents, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their chemical and biological properties .

Scientific Research Applications

1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid stands out due to its trifluoromethyl groups, which impart unique chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

114609-86-8

Molecular Formula

C11H7F3N2O3

Molecular Weight

272.18 g/mol

IUPAC Name

1-ethyl-6,7,8-trifluoro-4-oxocinnoline-3-carboxylic acid

InChI

InChI=1S/C11H7F3N2O3/c1-2-16-9-4(3-5(12)6(13)7(9)14)10(17)8(15-16)11(18)19/h3H,2H2,1H3,(H,18,19)

InChI Key

CZBUILNDSPEKKV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=C(C=C2C(=O)C(=N1)C(=O)O)F)F)F

Origin of Product

United States

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